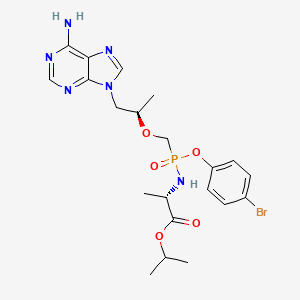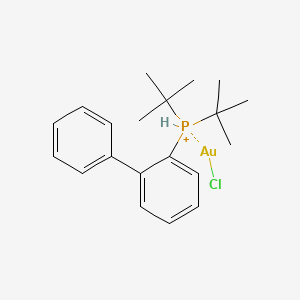
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is a compound that features a gold atom coordinated with a phosphine ligand. This compound is notable for its applications in catalysis and organic synthesis, particularly in reactions involving gold catalysis. The presence of the ditert-butyl and phenyl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium typically involves the reaction of gold chloride with ditert-butyl-(2-phenylphenyl)phosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) under specific conditions.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or complexes.
Substitution: New gold(I) complexes with different ligands.
Scientific Research Applications
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions such as hydroamination, hydroalkoxylation, and cycloisomerization.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium involves the coordination of the gold center with substrates, facilitating various catalytic processes. The ditert-butyl and phenyl groups provide steric hindrance, which can influence the selectivity of the reactions. The gold center can undergo oxidative addition and reductive elimination, key steps in many catalytic cycles[4][4].
Comparison with Similar Compounds
Similar Compounds
Chloro[2-di-tert-butyl(2′,4′,6′-triisopropylbiphenyl)phosphine]gold(I): Similar in structure but with different steric and electronic properties.
Chloro[(1,1’-biphenyl-2-yl)di-tert-butylphosphine]gold(I): Another gold(I) complex with a different ligand structure.
Uniqueness
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is unique due to its specific ligand environment, which provides a balance of steric hindrance and electronic properties. This balance makes it particularly effective in certain catalytic applications where selectivity and reactivity are crucial .
Properties
Molecular Formula |
C20H28AuClP+ |
|---|---|
Molecular Weight |
531.8 g/mol |
IUPAC Name |
chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium |
InChI |
InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1; |
InChI Key |
MZMOUYZCJIFYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


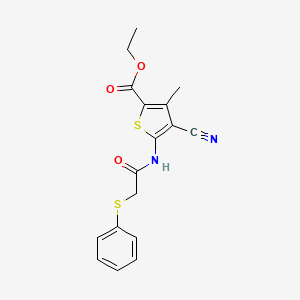
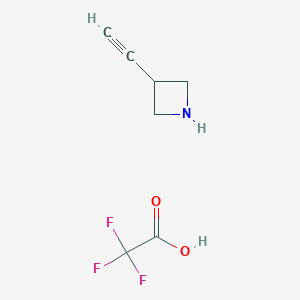
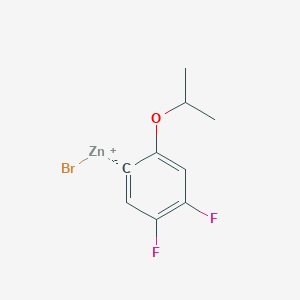
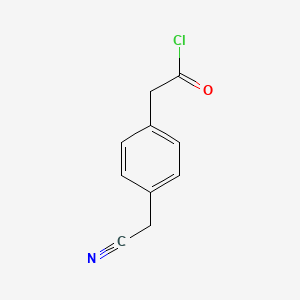
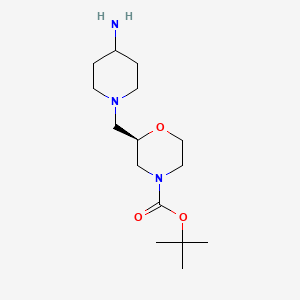
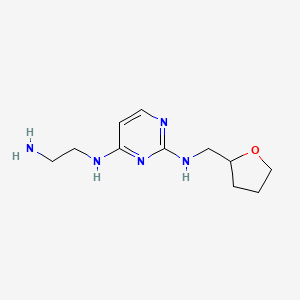
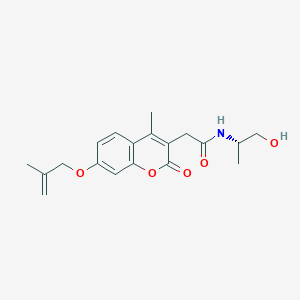
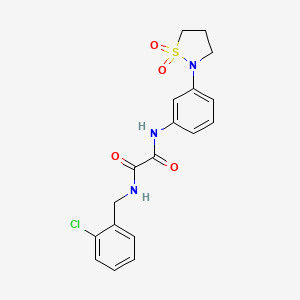
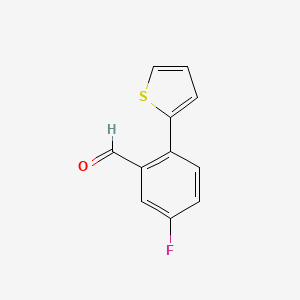
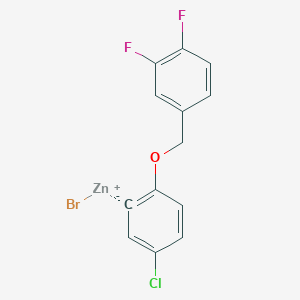
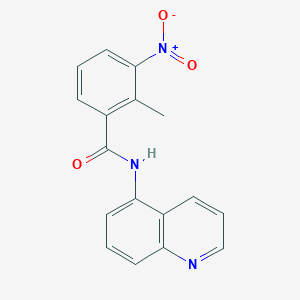

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
